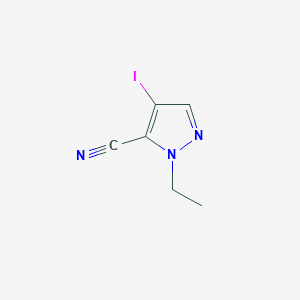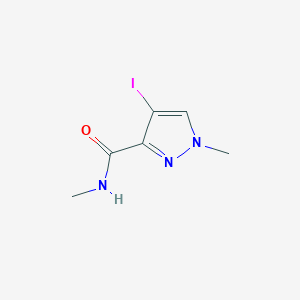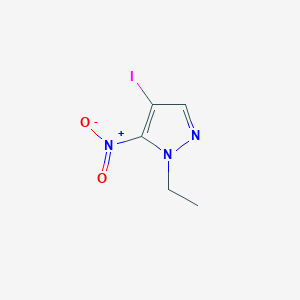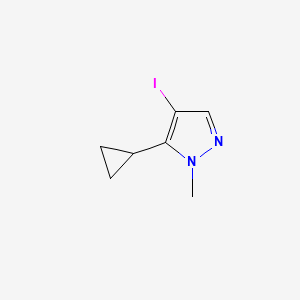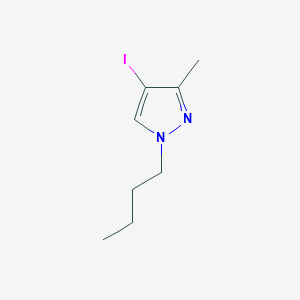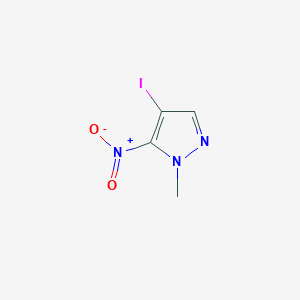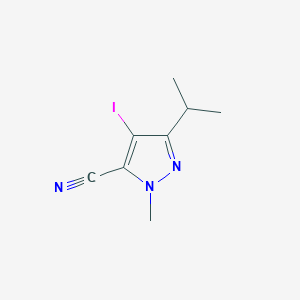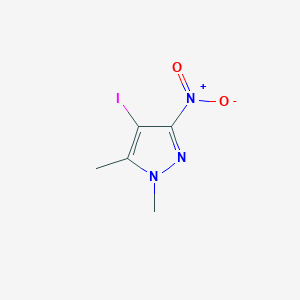
4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole
Overview
Description
4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrazole family, which is known for its diverse biological activities.
Scientific Research Applications
Synthesis and Biological Activities of Pyrazoles
Pyrazoles, including 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, are recognized for their extensive application in organic synthesis and medicinal chemistry. These compounds serve as pharmacophores in the development of biologically active compounds due to their wide-ranging biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis of pyrazole derivatives often involves condensation and cyclization reactions, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These methods have facilitated the synthesis of heterocyclic pyrazoles under various conditions, including microwave irradiation, offering strategies for the design of active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Antifungal Applications
Research on the chemical management of Bayoud disease in date palms has identified pyrazole derivatives as effective antifungal agents. Compounds such as (Z)-1-(1.5-Dimethyl-1H-pyrazole-3-yl)-3-hydroxy but-2-en-1-one have shown specificity in biological activity against Fusarium oxysporum, the pathogen responsible for the disease. This specificity is attributed to the δ−···δ− pharmacophore sites common in these compounds, demonstrating their potential in addressing fungal infections in agriculture (Kaddouri et al., 2022).
Therapeutic Applications
Pyrazolines, closely related to pyrazoles, exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their versatility as nitrogen-containing heterocyclic compounds has made them a focal point in therapeutic patent literature, indicating their significant potential in drug development. Various synthetic methods have been developed for pyrazoline derivatives, underscoring their importance in medicinal chemistry (Shaaban, Mayhoub, & Farag, 2012).
properties
IUPAC Name |
4-iodo-1,5-dimethyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-3-4(6)5(9(10)11)7-8(3)2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOZUEMLIBWQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



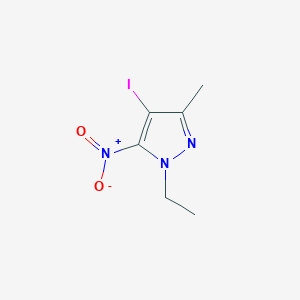
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3235649.png)
